![molecular formula C21H18N6O6 B2530283 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893936-29-3](/img/structure/B2530283.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with various biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, derivatives of triazoloquinoline and triazolopyrimidine have been synthesized and evaluated for their positive inotropic activity and as antidiabetic, anticancer, and antioxidant agents, respectively .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of the core structure followed by various functionalization reactions to introduce different substituents. The synthesis is typically confirmed by using spectroscopic methods such as IR, NMR, and mass spectrometry, and in some cases, the structure is further confirmed by single-crystal X-ray diffraction (SXRD) . These methods ensure the correct structure of the synthesized compounds and are likely to be similar to the methods used to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectroscopic methods and, in some cases, by SXRD. These analyses provide detailed information about the arrangement of atoms within the molecule and the confirmation of the synthesized structure . The molecular structure is crucial for understanding the interaction of the compound with biological targets, which is directly related to its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of triazoloquinoline and triazolopyrimidine rings, which are common structural motifs in medicinal chemistry due to their potential biological activities. The reactions often involve cyclization steps, condensation reactions, and the introduction of various functional groups . These reactions are carefully designed to achieve the desired structural features that are hypothesized to confer biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are important for their potential use as pharmaceutical agents. The provided papers do not directly discuss these properties, but they are typically assessed during the drug development process. The solubility can affect the compound's bioavailability, while stability is important for the shelf-life of the drug. Reactivity, on the other hand, can influence the compound's interaction with biological targets and its metabolism within the body .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : The compound is synthesized through various methods, involving reactions with dimethylformamide diethylacetal, acetic acid, and concentrated sulfuric acid, as demonstrated in the preparation of related pyrimidine derivatives (Kanno et al., 1991).
- Derivative Formation : It serves as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives, showcasing its versatility in producing diverse chemical structures (Fadda et al., 2017).
Potential Biological and Pharmacological Applications
- Insecticidal Properties : This compound and its derivatives have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, indicating its usefulness in agricultural research (Fadda et al., 2017).
- Antimicrobial Activity : Certain derivatives have demonstrated promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Abu‐Hashem et al., 2020).
- Application in PET Imaging : Some derivatives are used in positron emission tomography (PET) imaging, particularly in the synthesis of radioligands like [18F]PBR111, which aids in imaging the translocator protein (18 kDa) (Dollé et al., 2008).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O6/c1-30-14-6-4-13(8-16(14)31-2)27-20-19(24-25-27)21(29)26(10-22-20)9-18(28)23-12-3-5-15-17(7-12)33-11-32-15/h3-8,10H,9,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLJLVUXOVMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

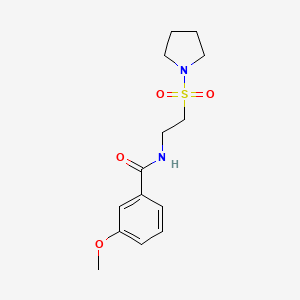
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
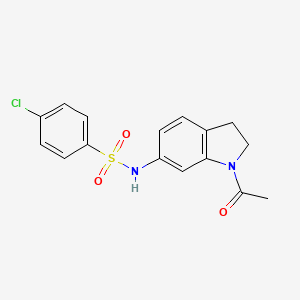
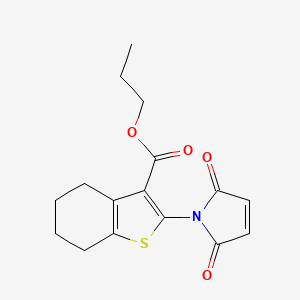
![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)
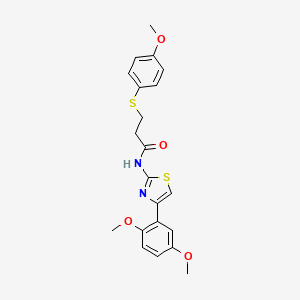
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)
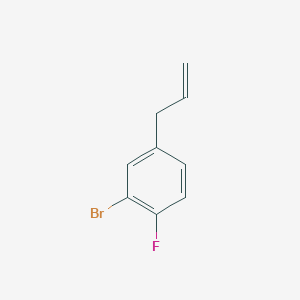
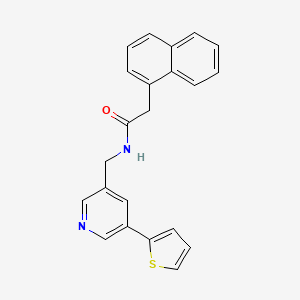
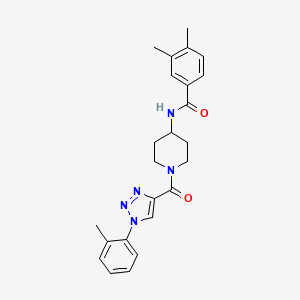
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)